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Compound of Interest

Compound Name: Antiviral agent 52

Cat. No.: B161905

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 52, also identified as CAY10704 and chemically named 1-[bis(4-
chlorophenyl)methyl]-4-methyl-piperazine, is a derivative of the first-generation antihistamine
chlorcyclizine. It has emerged as a potent inhibitor of the Hepatitis C Virus (HCV). This
technical guide provides a comprehensive overview of the known physicochemical properties
and solubility of Antiviral agent 52. Due to the limited availability of specific experimental data
in peer-reviewed literature, this guide also includes detailed, standard experimental protocols
for the determination of key physicochemical parameters, which can be applied by researchers
to further characterize this and similar compounds.

Physicochemical Properties

A summary of the available and computed physicochemical properties for Antiviral agent 52 is
presented in the table below. It is important to note that many of these properties have not
been experimentally determined and are based on computational models or data from
commercial suppliers, which may not have undergone rigorous peer review.
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Property Value Source/Method
1-[bis(4-
IUPAC Name chlorophenyl)methyl]-4-methyl- -
piperazine
Synonyms Antiviral agent 52, CAY10704 -
CAS Number 101784-44-5 -
Molecular Formula C1sH20CI2N2 -
Molecular Weight 335.27 g/mol Calculated
Appearance Solid Safety Data Sheet[1]
Melting Point No data available Safety Data Sheet[1]
Boiling Point No data available Safety Data Sheet[1]
pKa No data available -
LogP (Octanol/Water) No data available -

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation
potential. The available solubility data for Antiviral agent 52 is limited and primarily in organic

solvents.
Solvent Solubility Source
DMF 20 mg/mL GlpBio[2]
DMF:PBS (pH 7.2) (1:2) 0.3 mg/mL GlpBio[2]
DMSO 20 mg/mL GlpBio[2]
Ethanol 16 mg/mL GlpBio[2]
Water No data available Safety Data Sheet[1]
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Mechanism of Action and Signaling Pathway

Antiviral agent 52 exerts its anti-HCV effect by inhibiting a critical early step in the viral
lifecycle: entry into the host cell. Specifically, it targets the HCV envelope glycoprotein E1, a
key player in the fusion of the viral and host cell membranes. This inhibition prevents the
release of the viral genome into the cytoplasm, thereby halting the infection process.

The entry of HCV into a hepatocyte is a multi-step process involving the sequential interaction
of the virus with several host cell receptors, including the scavenger receptor B1 (SR-B1),
CD81, and the tight junction proteins claudin-1 and occludin[2][3][4][5][6]. Following receptor
binding, the virus is internalized via clathrin-mediated endocytosis. The acidic environment of
the endosome triggers conformational changes in the E1 and E2 glycoproteins, leading to the
fusion of the viral envelope with the endosomal membrane[2][3][4][5][6]. Antiviral agent 52 is
believed to interfere with this pH-dependent fusion step.

Below is a diagram illustrating the proposed mechanism of action.
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Caption: Proposed mechanism of action of Antiviral agent 52 in inhibiting HCV entry.

Experimental Protocols

The following are detailed, standard protocols for determining key physicochemical properties
of small molecule antiviral candidates like Antiviral agent 52.
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Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

Antiviral agent 52 (solid)

o Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)

o HPLC-grade water

e Organic solvent for stock solution (e.g., DMSO)

e Glass vials with screw caps

 Orbital shaker/incubator

e Centrifuge

e HPLC system with UV detector or LC-MS/MS

Procedure:

o Add an excess amount of solid Antiviral agent 52 to a series of glass vials.

e To each vial, add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS at pH
7.4).

o Seal the vials tightly and place them on an orbital shaker in a temperature-controlled
incubator (e.g., 25°C or 37°C).

o Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
 After incubation, allow the vials to stand to let the undissolved solid settle.

e Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining
solid.
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o Carefully remove an aliquot of the supernatant without disturbing the pellet.
» Prepare a standard curve of Antiviral agent 52 of known concentrations in the same buffer.

e Analyze the concentration of the dissolved compound in the supernatant using a validated
HPLC-UV or LC-MS/MS method by comparing it to the standard curve.

e The determined concentration represents the thermodynamic solubility at that specific pH
and temperature.

Kinetic Solubility (High-Throughput Method)

This method provides a rapid assessment of solubility from a DMSO stock solution.

Materials:

Antiviral agent 52 (dissolved in DMSO at a high concentration, e.g., 10 mM)

Aqueous buffer (e.g., PBS, pH 7.4)

96-well microtiter plates (UV-transparent for UV detection)

Automated liquid handler (optional)

Plate shaker

Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

o Prepare a series of dilutions of the Antiviral agent 52 DMSO stock solution in a 96-well
plate.

e In a separate 96-well plate, add the aqueous buffer.

o Transfer a small volume (e.g., 1-2 pyL) of the DMSO stock dilutions to the corresponding
wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically
<1%).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b161905?utm_src=pdf-body
https://www.benchchem.com/product/b161905?utm_src=pdf-body
https://www.benchchem.com/product/b161905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Seal the plate and shake it vigorously for a set period (e.g., 1-2 hours) at room temperature.

e Measure the turbidity of each well using a nephelometer. The concentration at which a
significant increase in turbidity is observed is the kinetic solubility.

o Alternatively, for UV-Vis detection, the plate can be centrifuged to pellet the precipitate, and
the absorbance of the supernatant is measured. The concentration is determined from a
standard curve prepared in the same buffer with the same final DMSO concentration.

Octanol-Water Partition Coefficient (LogP)
Determination (Shake-Flask Method)

This method measures the lipophilicity of a compound.

Materials:

e Antiviral agent 52

e n-Octanol (HPLC grade)

» HPLC-grade water

o Separatory funnels or glass vials

e \ortex mixer

e Centrifuge

¢ Analytical method to determine compound concentration (e.g., HPLC-UV)
Procedure:

e Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and
allowing the phases to separate.

» Prepare a stock solution of Antiviral agent 52 in either the water-saturated octanol or the
octanol-saturated water.
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e Add equal volumes of the water-saturated octanol and the octanol-saturated water to a
separatory funnel or vial.

e Add a known amount of the Antiviral agent 52 stock solution. The final concentration should
be below the solubility limit in both phases.

o Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning
equilibrium to be reached.

» Centrifuge the mixture to ensure complete phase separation.
o Carefully collect aliquots from both the aqueous and the octanol phases.

o Determine the concentration of Antiviral agent 52 in each phase using a suitable analytical
method.

» Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to
the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.

e The LogP is the base-10 logarithm of the partition coefficient.

Conclusion

Antiviral agent 52 is a promising anti-HCV candidate that targets viral entry. While some of its
physicochemical properties and solubility characteristics have been reported by commercial
suppliers, a comprehensive, experimentally validated dataset is not yet available in the public
domain. The experimental protocols provided in this guide offer a framework for researchers to
thoroughly characterize this and other novel antiviral compounds, which is a critical step in the
drug development process. Further studies are warranted to fully elucidate the physicochemical
profile of Antiviral agent 52 to support its continued development as a potential therapeutic
agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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